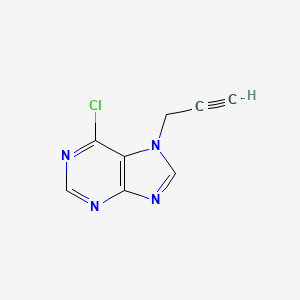
methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans” is likely a cyclobutane derivative, which means it contains a cyclobutane group - a ring of four carbon atoms. It also has an isocyanate group (-N=C=O), a carboxylate ester group (-COOCH3), and the “trans” indicates that these groups are likely on opposite sides of the cyclobutane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclobutane ring, followed by the addition of the isocyanate and carboxylate ester groups. This could potentially be achieved through a series of reactions including cyclization, nucleophilic substitution, and esterification .Molecular Structure Analysis
The cyclobutane ring in the molecule is a cyclic alkane, and its conformation could be analyzed based on principles of stereochemistry . The presence of the isocyanate and ester groups will also influence the overall molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The isocyanate group is known to participate in various reactions, often with nucleophiles . The ester group could undergo reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups in the molecule. For example, the presence of polar groups like isocyanate and ester could impact the compound’s solubility, boiling point, and melting point .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans involves the reaction of a cyclobutane derivative with an isocyanate reagent in the presence of a catalyst.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Methyl alcohol", "Thionyl chloride", "Triethylamine", "Methylamine", "Sodium hydride", "Diethyl ether", "Toluene", "Isocyanate reagent" ], "Reaction": [ "Cyclobutane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride in the presence of triethylamine.", "The resulting acid chloride is then reacted with methyl alcohol to form the corresponding ester, methyl cyclobutane-1-carboxylate.", "Methyl cyclobutane-1-carboxylate is then treated with sodium hydride in diethyl ether to form the corresponding cyclobutane carboxylate anion.", "The cyclobutane carboxylate anion is then reacted with the isocyanate reagent in toluene to form the desired product, methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans." ] } | |
Número CAS |
2649079-06-9 |
Nombre del producto |
methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans |
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



